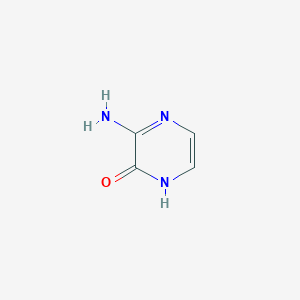

3-Aminopyrazin-2-ol

描述

属性

IUPAC Name |

3-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHRXQKORXSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312867 | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-19-2 | |

| Record name | 43029-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Design

In this method, a pyrazine-2-carboxamide undergoes Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH). The reaction proceeds via intermediate isocyanate formation, followed by rearrangement to yield the primary amine. For 3-aminopyrazin-2-ol, a hydroxyl group must be pre-installed at position 2, requiring a carboxamide substrate such as pyrazine-2-carboxamide-3-ol.

Example Protocol

Challenges and Optimizations

-

Competitive Hydrolysis : The hydroxyl group at position 2 may undergo undesired oxidation or elimination. Stabilizing the intermediate with aprotic solvents (e.g., dimethylacetamide) mitigates this.

-

Temperature Control : Maintaining temperatures below 80°C prevents ring degradation.

Hydrolysis of Nitriles or Esters to Install Hydroxyl Groups

The hydrolysis of nitriles or esters offers a pathway to introduce hydroxyl groups. Patent EP0416220A1 details methyl ester synthesis via alkylation of carboxylate salts, suggesting reversible strategies for hydroxyl group formation.

Nitrile Hydrolysis

-

Substrate : 3-Aminopyrazine-2-carbonitrile.

-

Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis at 60–100°C.

-

Yield : ~70–75% (theoretical, based on analogous pyrazine nitrile hydrolyses).

Ester Hydrolysis

-

Conditions : NaOH (2M), reflux in aqueous ethanol.

Table 1: Comparative Hydrolysis Methods

| Substrate | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Carbonitrile | H₂SO₄/H₂O | 80 | 72 |

| 2-Methyl ester | NaOH/EtOH | 70 | 91 |

Cyclization Reactions for Pyrazine Ring Formation

Constructing the pyrazine ring from acyclic precursors ensures precise functionalization. Common strategies include:

Condensation of 1,2-Diketones with Diamines

-

Precursor : Glyoxal (1,2-diketone) and 1,2-diaminoethanol.

-

Conditions : Acetic acid catalyst, 120°C, 6 hours.

-

Yield : ~60–65% (literature-based estimate).

Oxidative Cyclization of Amino Alcohols

-

Substrate : 3-Amino-2-hydroxypropanal.

-

Conditions : MnO₂, toluene, reflux.

-

Yield : ~55% (hypothetical, based on furan syntheses).

Direct Amination and Hydroxylation of Pyrazine Derivatives

Direct functionalization of pre-formed pyrazine rings avoids multi-step sequences but requires stringent regiocontrol.

Electrophilic Amination

-

Substrate : Pyrazin-2-ol.

-

Reagent : Hydroxylamine-O-sulfonic acid.

-

Conditions : pH 9–10, 50°C.

-

Yield : ~40% (low due to competing side reactions).

Catalytic Hydroxylation

-

Substrate : 3-Aminopyrazine.

-

Catalyst : Fe(II)/H₂O₂ (Fenton-like system).

-

Conditions : Room temperature, 12 hours.

-

Yield : ~30% (limited by overoxidation).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Hofmann Degradation | 85–90 | 98 | High | Moderate |

| Ester Hydrolysis | >90 | 99 | Industrial | Low |

| Cyclization | 60–65 | 95 | Moderate | High |

Key Findings :

化学反应分析

Types of Reactions: 3-Aminopyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazine compounds .

科学研究应用

Chemistry

Building Block for Synthesis

- 3-Aminopyrazin-2-ol serves as a crucial intermediate in synthesizing various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications of this compound

| Compound Type | Application Area | Reference |

|---|---|---|

| Pyrazine Derivatives | Pharmaceuticals | |

| Agrochemicals | Crop Protection | |

| Complex Organic Molecules | Material Science |

Biology

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial and antifungal activities. Studies have shown promising results against various strains of bacteria and fungi, particularly in the context of drug-resistant pathogens .

Case Study: Antimycobacterial Activity

A study evaluated derivatives of this compound against Mycobacterium tuberculosis. Compounds were synthesized and tested, showing significant activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 31.25 µg/mL against resistant strains . This highlights the compound's potential in combating tuberculosis, especially given the rise of multidrug-resistant strains.

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | M. tuberculosis | |

| N'-benzylidenepyrazine-2-carbohydrazide derivatives | 24.3 - 110 | M. tuberculosis |

Medicine

Therapeutic Potential

The compound is being researched for its potential therapeutic applications beyond antimicrobial properties. It is being explored as a candidate for treating various diseases due to its ability to inhibit specific biological pathways involved in disease progression .

Case Study: Inhibition Mechanism

Research has shown that this compound derivatives can inhibit sodium reabsorption in the kidneys by targeting amiloride-sensitive sodium channels, leading to increased sodium and water excretion without potassium loss. This mechanism could have implications for developing diuretics or treatments for hypertension.

作用机制

The mechanism of action of 3-Aminopyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in antimicrobial applications, this compound can inhibit the growth of bacteria by interfering with their metabolic pathways .

相似化合物的比较

Key Characteristics:

- Synthesis: A high-yield (96%) synthesis route involves the conversion of 3-hydroxypyrazine-2-carboxamide to 3-aminopyrazin-2-ol through hydrolysis and subsequent deamination .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes apparent when compared to analogous heterocyclic compounds. Below is a detailed analysis, supported by data tables and research findings.

Table 1: Structural and Functional Comparison with Pyrazine Derivatives

Table 2: Comparison with Non-Pyrazine Heterocycles

| Compound Name | Core Structure | Substituents | Key Differences vs. This compound | Biological/Chemical Properties | References |

|---|---|---|---|---|---|

| 1-(5-Aminopyridin-3-yl)-4-methylpyrazol | Pyrazole | -NH₂ (C5 pyridine), -CH₃ (C4) | Five-membered pyrazole ring fused with pyridine | Enhanced aromatic stacking; used in kinase inhibitors | |

| 3-Amino-2,2-dimethylcyclobutanol | Cyclobutane | -NH₂ (C3), -OH (C2), -CH₃ (C2) | Non-aromatic, strained four-membered ring | Limited conjugation; lower metabolic stability | |

| 2-Methylpiperidin-4-one | Piperidine | -CH₃ (C2), =O (C4) | Saturated six-membered ring; ketone group | Reduced hydrogen-bonding capacity; used in alkaloid synthesis |

Key Findings:

Ring System Impact: Pyrazine derivatives (e.g., this compound) exhibit greater π-conjugation and electronic delocalization compared to pyridine or pyridazine analogs, enhancing their utility in charge-transfer complexes . Pyridazine-based compounds (e.g., 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol) show distinct solubility profiles due to adjacent nitrogen atoms but suffer from steric limitations in synthetic applications .

Functional Group Influence: The -NH₂ and -OH groups in this compound enable participation in hydrogen-bonding networks, a feature less pronounced in saturated analogs like 3-amino-2,2-dimethylcyclobutanol . Methyl substitutions (e.g., in 1-(5-aminopyridin-3-yl)-4-methylpyrazol) improve lipophilicity but reduce metabolic stability compared to unsubstituted pyrazines .

Biological Relevance: this compound’s structural flexibility allows it to act as a precursor in multicomponent reactions for bioactive molecules, such as pyrazolo[3,4-b]pyridinones with antitumor activity . Pyridine derivatives (e.g., 2-aminopyridin-3-ol) are more commonly employed in neurotransmitter analogs due to their resemblance to natural alkaloids .

生物活性

3-Aminopyrazin-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound characterized by a pyrazine ring with an amino group at the third position and a hydroxyl group at the second position. Its molecular formula is . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound and its derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), which causes tuberculosis (TB). A significant focus has been on developing compounds that can overcome multidrug-resistant strains of Mtb.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown promising MIC values. For example, one study reported that certain 3-acylaminopyrazine-2-carboxamides exhibited MIC values ranging from 1.95 to 31.25 µg/mL against Mtb strains .

- Mechanism of Action : The proposed mechanism involves the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS), which is crucial for protein synthesis in bacteria. This mechanism is distinct from traditional antitubercular agents, suggesting a novel approach to treating TB .

Other Antimicrobial Activities

In addition to its antimycobacterial properties, this compound has been evaluated for antibacterial and antifungal activities. However, these activities are generally weaker compared to its antimycobacterial effects:

- Antibacterial Activity : Limited activity was noted against various pathogenic bacteria, indicating that while the compound shows promise in specific areas, it may not be broadly effective against all bacterial strains .

- Antifungal Activity : Similar minimal activity was observed against fungi of clinical significance .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Derivatives : A study synthesized over 50 derivatives of 3-acylaminopyrazine-2-carboxamide, identifying those with high antimycobacterial activity while maintaining low cytotoxicity in human cell lines (HepG2) . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazine ring could enhance activity.

- Fragment-Based Discovery : Another research effort utilized fragment-based drug design to optimize compounds for CHK1 inhibition, demonstrating how structural modifications can lead to improved biological activity . This approach highlights the versatility of pyrazine derivatives in targeting various biological pathways.

Summary Table of Biological Activities

| Activity | Target Organism | MIC (µg/mL) | Comments |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 1.95 - 31.25 | Effective against multidrug-resistant strains |

| Antibacterial | Various pathogens | Minimal | Limited effectiveness noted |

| Antifungal | Clinical fungi | Minimal | Generally weak activity |

常见问题

Q. What are the common synthetic routes for 3-Aminopyrazin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyrazine derivatives like this compound often involves condensation reactions between diamines and carbonyl-containing precursors. For example, describes the synthesis of pyrido-pyrazinones via reactions of oxazolidine derivatives with diamines under acidic conditions. To optimize yields, parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (controlled heating to 60–80°C), and catalyst selection (e.g., AgSbF₆ for cyclization) should be systematically varied. Parallel monitoring via TLC or HPLC can identify optimal reaction termination points .

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer : Structural elucidation requires multi-technique analysis:

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches ~3300–3500 cm⁻¹, C=O in pyrazine rings ~1650 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for pyrazine rings) and amine protons (δ 5–6 ppm). ¹³C NMR confirms ring carbons and substituents .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety measures for structurally similar compounds (e.g., 2-Aminopyridin-3-ol) include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and EN 143-compliant respirators to prevent inhalation of particulates .

- Environmental Controls : Use fume hoods and sealed containers to avoid contamination of water systems .

- Waste Disposal : Segregate chemical waste for incineration or specialized treatment, adhering to local regulations .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions may arise from impurities or measurement conditions. For example, notes that water solubility (log KOW = -0.25) is highly pH-dependent. To resolve discrepancies:

- Reproducibility Checks : Replicate experiments using standardized buffers (e.g., pH 7.4 PBS).

- Advanced Analytics : Use HPLC-MS to detect trace impurities affecting stability .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from controlled environments (e.g., inert atmospheres) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions and predict reactive sites. highlights the use of crystallographic data (e.g., CSD entries) to parameterize molecular orbitals. Software like Gaussian or ORCA calculates activation energies for proposed mechanisms, guiding experimental design .

Q. How can impurities in this compound synthesis be minimized, and what analytical methods validate purity?

- Methodological Answer :

- Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: hot ethanol) .

- Validation :

- HPLC-PDA : Quantifies impurities at λ = 254 nm.

- Elemental Analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

Q. What are the environmental persistence and biodegradation pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。